molecular formula C26H24N4O5 B11561257 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide

Cat. No.: B11561257
M. Wt: 472.5 g/mol
InChI Key: HMYIVXXSOYXROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is a complex organic compound that features a benzoxazole ring, a morpholine ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Nitrobenzamide Moiety: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid. The amide bond can be formed by reacting the nitro-substituted benzoyl chloride with an amine.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring and the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe or marker in biological studies due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group and the benzoxazole ring may play crucial roles in these interactions by forming hydrogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: This compound features a similar benzoxazole ring but differs in the substituents attached to the ring.

    2-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5-(1,2,4-triazol-4-yl)benzamide: This compound also features a benzoxazole ring but includes a triazole ring and a chloro substituent.

Uniqueness

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide is unique due to the presence of the morpholine ring and the nitrobenzamide moiety, which are not commonly found together in similar compounds. These functional groups may confer unique chemical and biological properties to the compound, making it a valuable target for further research.

Properties

Molecular Formula

C26H24N4O5

Molecular Weight

472.5 g/mol

IUPAC Name

N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-morpholin-4-yl-5-nitrobenzamide

InChI

InChI=1S/C26H24N4O5/c1-2-17-6-9-24-22(14-17)28-26(35-24)18-4-3-5-19(15-18)27-25(31)21-16-20(30(32)33)7-8-23(21)29-10-12-34-13-11-29/h3-9,14-16H,2,10-13H2,1H3,(H,27,31)

InChI Key

HMYIVXXSOYXROK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.